molecular formula C17H14N2O2S2 B11461222 3-(4-Methoxyphenyl)-7-(thiophen-3-yl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one

3-(4-Methoxyphenyl)-7-(thiophen-3-yl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one

Cat. No.: B11461222
M. Wt: 342.4 g/mol
InChI Key: XLOUBGPMIJYYDY-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENYL)-7-(THIOPHEN-3-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a heterocyclic compound that features a thiazole ring fused with a pyridine ring

Preparation Methods

The synthesis of 3-(4-METHOXYPHENYL)-7-(THIOPHEN-3-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-methoxyphenylthiourea with 3-bromopyridine-2-carbaldehyde in the presence of a base can lead to the formation of the desired thiazolopyridine compound. Industrial production methods may involve optimizing these reactions for higher yields and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-METHOXYPHENYL)-7-(THIOPHEN-3-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-7-(THIOPHEN-3-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 3-(4-METHOXYPHENYL)-7-(THIOPHEN-3-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE include other thiazolopyridine derivatives and heterocyclic compounds with similar structures. These compounds may share some properties but differ in their specific activities and applications. For instance:

    Thiazolo[3,2-b][1,2,4]triazoles: These compounds have a similar thiazole ring but differ in their fused ring systems and functional groups.

    Quinazolin-4(3H)-ones: These compounds have a different core structure but can exhibit similar bioactivities.

Properties

Molecular Formula

C17H14N2O2S2

Molecular Weight

342.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-7-thiophen-3-yl-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C17H14N2O2S2/c1-21-12-4-2-10(3-5-12)15-16-17(23-19-15)13(8-14(20)18-16)11-6-7-22-9-11/h2-7,9,13H,8H2,1H3,(H,18,20)

InChI Key

XLOUBGPMIJYYDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC3=C2NC(=O)CC3C4=CSC=C4

Origin of Product

United States

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